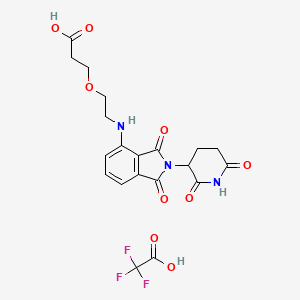

Thalidomide-4-NH-PEG1-COOH TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H20F3N3O9 |

|---|---|

Peso molecular |

503.4 g/mol |

Nombre IUPAC |

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H19N3O7.C2HF3O2/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24;3-2(4,5)1(6)7/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25);(H,6,7) |

Clave InChI |

IJDADJSYOBCJQK-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

Introduction: The Emergence of Targeted Protein Degradation

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs physically remove the protein from the cell. This guide provides a detailed examination of the mechanism of action for a prominent class of PROTACs: those based on thalidomide (B1683933) and its analogs, which hijack the Cereblon (CRBN) E3 ubiquitin ligase complex.

Core Components of the Thalidomide-Based PROTAC System

The action of a thalidomide-based PROTAC is orchestrated by three key components:

-

The PROTAC Molecule: A heterobifunctional molecule consisting of a ligand for the target Protein of Interest (POI), a ligand for the E3 ligase (in this case, a thalidomide analog), and a flexible linker connecting them.

-

The Protein of Interest (POI): The specific pathogenic protein targeted for degradation.

-

The CRL4-CRBN E3 Ubiquitin Ligase Complex: A cellular machine responsible for tagging proteins with ubiquitin for proteasomal degradation. Cereblon (CRBN) acts as the substrate receptor for this complex.

The Catalytic Cycle of PROTAC-Mediated Degradation

The mechanism of action is a cyclical process that allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Step 1: Ternary Complex Formation

The cornerstone of PROTAC action is the formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase. The PROTAC acts as a molecular glue, bridging the POI and CRBN. The stability and conformation of this complex are critical for the efficiency of the subsequent steps. Factors influencing the formation and stability of this complex include the specific ligands used, the length and composition of the linker, and the intrinsic cooperativity between the proteins. Positive cooperativity, where the binding of one protein increases the affinity for the other, is a key determinant of PROTAC efficiency.

Step 2: Ubiquitination of the Target Protein

Once the ternary complex is formed, the CRL4-CRBN complex is activated. This brings the E2 ubiquitin-conjugating enzyme, loaded with ubiquitin (Ub), into close proximity with the POI. The E3 ligase then catalyzes the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.

Step 3: Proteasomal Degradation

The polyubiquitinated POI is recognized and captured by the 26S proteasome. The proteasome unfolds and cleaves the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule and the CRL4-CRBN complex are not consumed in this process and are released to initiate another cycle of degradation.

Below is a diagram illustrating this catalytic cycle.

Caption: The catalytic cycle of thalidomide-based PROTACs.

Quantitative Analysis of PROTAC Efficacy

The effectiveness of a PROTAC is quantified by several key parameters. These metrics are crucial for comparing different PROTACs and for optimizing their design.

| Parameter | Description | Typical Value Range | Significance |

| Kd (POI) | Binding affinity of the PROTAC for the Protein of Interest. | 1 nM - 10 µM | Determines target engagement. |

| Kd (CRBN) | Binding affinity of the PROTAC for the CRBN E3 ligase. | 100 nM - 20 µM | Determines E3 ligase engagement. |

| α (Alpha) | Cooperativity factor for ternary complex formation. | < 1 (Negative), 1 (Non-cooperative), > 1 (Positive) | High positive cooperativity is desirable for stable complex formation. |

| DC50 | Concentration of PROTAC required to degrade 50% of the POI. | 0.1 nM - 1 µM | Primary measure of degradation potency. |

| Dmax | Maximum percentage of POI degradation achieved. | 50% - >99% | Indicates the maximal efficacy of the PROTAC. |

| t1/2 | Time required to degrade 50% of the POI at a given concentration. | Minutes to Hours | Measures the rate of degradation. |

Example Data: Degradation of BRD4 by dBET1

dBET1 is a well-characterized PROTAC that targets the BET family of proteins, including BRD4, for degradation via CRBN.

| Parameter | Reported Value | Reference |

| Kd (BRD4) | ~100 nM | |

| Kd (CRBN) | ~1 µM | |

| DC50 (BRD4) | ~2 nM (in RS4;11 cells) | |

| Dmax (BRD4) | >98% |

Key Experimental Protocols

The following protocols are fundamental for characterizing the mechanism of action and efficacy of thalidomide-based PROTACs.

Western Blot for Protein Degradation

This is the most common method to directly measure the reduction in POI levels.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin) to determine the percentage of remaining protein relative to a vehicle-treated control.

Caption: A typical experimental workflow for Western Blot analysis.

In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC induces the ubiquitination of the POI by the E3 ligase complex.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following purified components in an appropriate reaction buffer:

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

CRL4-CRBN E3 ligase complex

-

Protein of Interest (POI)

-

Biotinylated-Ubiquitin

-

ATP

-

The PROTAC molecule or DMSO (vehicle control)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination cascade to proceed.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Run the samples on an SDS-PAGE gel and transfer to a membrane. Detect the biotin-ubiquitinated POI using streptavidin-HRP and ECL. An upward smear or distinct higher molecular weight bands corresponding to the POI indicate polyubiquitination.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes.

Protocol:

-

Immobilization: Covalently immobilize the purified POI onto a sensor chip surface.

-

Binary Interaction (PROTAC-POI): Flow a series of concentrations of the PROTAC over the chip to measure its direct binding to the POI and determine the Kd.

-

Binary Interaction (PROTAC-CRBN): In a separate experiment, immobilize CRBN and flow the PROTAC over to determine its Kd for the E3 ligase.

-

Ternary Complex Formation: Pre-incubate a constant, saturating concentration of CRBN with a series of concentrations of the PROTAC. Flow these mixtures over the POI-immobilized chip.

-

Analysis: An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary POI-PROTAC-CRBN complex. Global fitting of the sensorgram data can be used to determine the cooperativity (α) of the complex.

Conclusion and Future Directions

Thalidomide-based PROTACs have established a powerful new paradigm in drug discovery by enabling the targeted destruction of previously "undruggable" proteins. The mechanism, while elegant, is a complex interplay of binding affinities, complex stability, and cellular protein homeostasis. A thorough understanding and quantification of each step in the catalytic cycle, from ternary complex formation to final proteasomal degradation, are essential for the rational design and optimization of next-generation protein degraders. Future research will continue to focus on discovering new E3 ligase ligands to expand the scope of this technology and to overcome potential resistance mechanisms.

The Architect's Blueprint for Destruction: An In-depth Technical Guide to E3 Ligase Ligands for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hijacking the Cellular Machinery for Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules function as molecular bridges, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby coopting the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[1][2] This induced proximity leads to the polyubiquitination of the POI, marking it for destruction by the 26S proteasome. The efficacy of a PROTAC is critically dependent on the choice of the E3 ligase and the affinity and specificity of its corresponding ligand.

While the human genome encodes over 600 E3 ligases, a select few have become the workhorses of PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[3] This guide provides a comprehensive technical overview of the most prominent and emerging E3 ligase ligands used in PROTAC design, complete with quantitative binding data, detailed experimental protocols for their characterization, and visualizations of the key pathways and workflows.

Core Concepts: The PROTAC Mechanism of Action

The fundamental action of a PROTAC involves the formation of a ternary complex, a crucial event that brings the target protein and the E3 ligase into close proximity.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its degradation.[1]

Commonly Recruited E3 Ligases and Their Ligands

The selection of an E3 ligase is a critical decision in PROTAC design, influenced by factors such as tissue expression, cellular localization, and the availability of potent ligands. The most extensively utilized E3 ligases in PROTAC development are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and the Inhibitor of Apoptosis Proteins (IAPs).[2][5]

Data Presentation: Quantitative Binding Affinities of E3 Ligase Ligands

The following table summarizes the binding affinities of representative ligands for these key E3 ligases. This data is essential for the rational design of potent PROTACs.

| E3 Ligase | Ligand Class | Representative Ligand | Binding Affinity (Kd or IC50) |

| Cereblon (CRBN) | Immunomodulatory imide drugs (IMiDs) | Pomalidomide | ~1-10 µM |

| Lenalidomide | ~1-10 µM | ||

| Thalidomide | ~1-10 µM | ||

| Substituted PDHU Ligands (e.g., 4F) | IC50 = 0.56 ± 0.05 µM; Kd = 0.53 ± 0.05 µM[6] | ||

| von Hippel-Lindau (VHL) | HIF-1α mimics | VH032 | Nanomolar range[7] |

| VH298 | Nanomolar range[7] | ||

| (S,R,S)-AHPC | Potent VHL ligand[8] | ||

| MDM2 | Nutlins | Nutlin-3 | Potent inhibitor[9] |

| RG7388 | Potent inhibitor[10] | ||

| IAPs (cIAP1) | Bestatin derivatives | Methyl bestatin | Early ligand[11] |

| SMAC mimetics (e.g., MV1) | Kd = 5.8 nM (cIAP1 BIR3) | ||

| LCL161 | Potent antagonist[12] | ||

| RNF114 | Cysteine-reactive ligands | EN219 | IC50 = 470 nM[13] |

Note: Binding affinities can vary depending on the specific assay conditions and the protein construct used.

Experimental Protocols for PROTAC Characterization

A rigorous and multi-faceted experimental approach is necessary to validate the mechanism of action and efficacy of a novel PROTAC. This involves a suite of biochemical, biophysical, and cell-based assays.

Binary Binding Affinity Assays

These assays are crucial to confirm that the individual ligands of the PROTAC retain their binding affinity for the target protein and the E3 ligase.

SPR provides real-time, label-free kinetic data (ka, kd, and KD) for biomolecular interactions.[14]

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Immobilization reagents (EDC, NHS, ethanolamine).

-

Purified E3 ligase and target protein.

-

PROTAC of interest.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the purified E3 ligase (or target protein) over the activated surface to achieve the desired immobilization level.

-

Deactivate remaining active esters with ethanolamine.[15]

-

-

Analyte Binding:

-

Prepare a series of dilutions of the PROTAC (or the other binding partner) in running buffer.

-

Inject the analyte solutions over the immobilized ligand surface, from the lowest to the highest concentration. Include buffer-only injections for double referencing.[15]

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[14]

-

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[16]

Materials:

-

Fluorescence polarization plate reader.

-

Black, low-binding 384-well plates.

-

Fluorescently labeled tracer (a ligand for the E3 ligase or target protein).

-

Purified E3 ligase or target protein.

-

PROTAC of interest.

-

Assay buffer.

Procedure:

-

Assay Optimization:

-

Determine the optimal concentration of the fluorescent tracer that provides a stable and robust signal.

-

Titrate the protein of interest against a fixed concentration of the tracer to determine the protein concentration that yields a significant polarization window (typically 70-80% of maximum signal).[17]

-

-

Competitive Binding Assay:

-

In a 384-well plate, combine the optimized concentrations of the fluorescent tracer and the protein.

-

Add a serial dilution of the PROTAC.

-

Include controls for minimum polarization (tracer alone) and maximum polarization (tracer + protein).[17]

-

-

Measurement and Analysis:

-

Incubate the plate at room temperature to reach equilibrium.

-

Measure the fluorescence polarization.

-

Plot the polarization values against the logarithm of the PROTAC concentration and fit the data to a competitive binding model to determine the IC50, which can be converted to a Ki value.[17]

-

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell, proximity-based assay that measures the interaction between two proteins.[18]

Materials:

-

HEK293 cells (or other suitable cell line).

-

Plasmids encoding NanoLuc®-fused target protein (donor) and HaloTag®-fused E3 ligase (acceptor).

-

Transfection reagent.

-

HaloTag® NanoBRET® 618 Ligand.

-

Nano-Glo® Live Cell Substrate.

-

Luminometer with appropriate filters.

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.[19]

-

-

Compound Treatment:

-

24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand to the cells.

-

Add serial dilutions of the PROTAC to the wells. To distinguish ternary complex formation from degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132).[19]

-

-

Signal Detection and Analysis:

-

Add the Nano-Glo® Live Cell Substrate.

-

Measure the donor (460 nm) and acceptor (618 nm) emissions.

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot this ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.[19]

-

Cellular Degradation Assays

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Western blotting is a widely used technique to semi-quantitatively measure the levels of a specific protein in a complex mixture.[1][2]

Materials:

-

Cultured cells.

-

PROTAC of interest.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]

-

-

Protein Transfer and Immunoblotting:

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

-

The HiBiT assay is a sensitive, quantitative, live-cell method for measuring protein abundance based on a split-luciferase system.[4]

Materials:

-

CRISPR/Cas9-engineered cell line with the HiBiT tag knocked into the endogenous locus of the target protein.

-

Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Plate the HiBiT-tagged cells in a 96- or 384-well plate.[21]

-

-

Compound Addition:

-

Add a serial dilution of the PROTAC to the cells.[4]

-

-

Luminescence Measurement (Lytic Endpoint):

-

After the desired treatment duration, add the Nano-Glo® HiBiT Lytic Detection Reagent.

-

Incubate to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence.[22]

-

-

Data Analysis:

-

Normalize the luminescence signal to a vehicle control.

-

Plot the normalized signal against the PROTAC concentration to determine the DC50 and Dmax.[21]

-

Classification of E3 Ligases for PROTACs

The expanding toolbox of E3 ligases offers opportunities to tailor PROTACs for specific applications, such as tissue-specific degradation or overcoming resistance.

Conclusion

The rational design of PROTACs is a multi-parameter optimization challenge where the choice of the E3 ligase and the properties of its ligand are of paramount importance. This guide has provided a foundational overview of the key E3 ligase ligands, their quantitative characteristics, and the detailed experimental protocols required for their evaluation. As the field of targeted protein degradation continues to evolve, the discovery of novel E3 ligases and their corresponding ligands will undoubtedly expand the therapeutic potential of PROTACs, offering new avenues to address previously "undruggable" targets. A thorough understanding and application of the principles and methodologies outlined herein are essential for any researcher aiming to contribute to this exciting and rapidly advancing field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. asset.library.wisc.edu [asset.library.wisc.edu]

- 7. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]

- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. selvita.com [selvita.com]

- 19. benchchem.com [benchchem.com]

- 20. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Thalidomide-4-NH-PEG1-COOH TFA for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors.[1][2] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4]

This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-COOH TFA, a crucial building block in the synthesis of PROTACs. This molecule incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This functional handle allows for the straightforward conjugation to a ligand for a POI, thereby streamlining the development of novel protein degraders. This guide will delve into its mechanism of action, physicochemical properties, synthesis, and the experimental protocols required for the evaluation of the resulting PROTACs.

Core Concepts: The PROTAC Mechanism of Action

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ubiquitin ligase complex.[3][4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and for predicting the drug-like properties of the final degrader.

| Property | Value |

| Molecular Formula | C₂₀H₂₀F₃N₃O₉ |

| Molecular Weight | 503.38 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C for long-term stability. Protect from moisture. |

| Purity | ≥95% (as determined by HPLC) |

| Chemical Structure | 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-carboxyethoxy)ethylamino)isoindoline-1,3-dione trifluoroacetate (B77799) salt |

Note: The TFA salt form can impact the overall physicochemical properties.

Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs

Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)

The binding affinity of the E3 ligase ligand is a critical determinant of PROTAC efficacy. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics for quantifying this interaction.

| Compound | Binding Affinity (Kd or IC50) | Key Structural Feature | Experimental Method |

| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Glutarimide ring | Surface Plasmon Resonance |

| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Glutarimide ring | Surface Plasmon Resonance |

| Lenalidomide | 1.5 µM (IC50) | Modified phthalimide (B116566) ring, stronger than Thalidomide | Time-Resolved FRET |

| Pomalidomide | 1.2 µM (IC50) | Modified phthalimide ring, stronger than Thalidomide | Time-Resolved FRET |

Data is representative and sourced from publicly available literature. Actual values may vary based on experimental conditions.

Degradation Efficiency of Representative Thalidomide-Based PROTACs

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy.

| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |

| PROTAC-A | BRD4 | H661 | < 500 | > 90 | PEG |

| PROTAC-B | TBK1 | Various | Submicromolar | > 90 | PEG/Alkyl |

| PROTAC-C | p38δ | MDA-MB-231 | ~46 | ~99 | Ether |

This table presents a selection of data from various sources to illustrate the typical performance of thalidomide-based PROTACs.[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the key experiments required to evaluate its biological activity.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of this compound to a protein of interest (POI) ligand containing a primary or secondary amine.

Materials and Reagents:

-

This compound

-

Amine-containing POI ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC system for purification

-

LC-MS system for analysis

Procedure:

-

Activation of Carboxylic Acid: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated POI ligand mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by LC-MS, checking for the consumption of starting materials and the formation of the desired PROTAC product.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with a small amount of water. Concentrate the mixture under reduced pressure to remove the DMF. Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and ¹H NMR spectroscopy.

Protocol 2: Western Blot Analysis for Target Protein Degradation

This assay is used to quantify the reduction in target protein levels following PROTAC treatment.[7][8]

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of protein remaining relative to the vehicle-treated control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the PROTAC-induced formation of the POI-PROTAC-CRBN ternary complex.[9][10]

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 2-4 hours) to allow for ternary complex formation without subsequent degradation of the POI.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the POI or a tag on the POI overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the captured proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI, CRBN, and other components of the E3 ligase complex (e.g., DDB1). The presence of both the POI and CRBN in the immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.

Protocol 4: Cell Viability Assay

This assay determines the cytotoxic effects of the PROTAC. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[11][12][13][14]

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

-

Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Mandatory Visualization

Signaling Pathway of a Thalidomide-Based PROTAC

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Safety and Handling

Thalidomide and its analogs are potent teratogens and require strict handling protocols.[2][15][16] All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure. Appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, should be worn at all times. All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its pre-functionalized nature streamlines the otherwise complex process of PROTAC development. A thorough understanding of its properties, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful design and development of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized building blocks like this compound will be instrumental in unlocking the full therapeutic potential of this transformative technology.

References

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. OUH - Protocols [ous-research.no]

- 14. benchchem.com [benchchem.com]

- 15. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. packageinserts.bms.com [packageinserts.bms.com]

The Serendipitous Glue: A Technical History of Thalidomide's Interaction with Cereblon

Abstract

Thalidomide (B1683933), a drug with a deeply troubled past, has undergone a remarkable scientific renaissance. Initially shelved due to its devastating teratogenic effects, it is now a cornerstone therapy for multiple myeloma and the progenitor of a new class of therapeutics. This technical guide provides an in-depth chronicle of the pivotal discovery that unlocked its mechanism of action: the identification of Cereblon (CRBN) as its direct cellular target. We detail the history, the key experiments that unraveled its function as a "molecular glue" for the CRL4^CRBN^ E3 ubiquitin ligase complex, and the subsequent elucidation of neosubstrate degradation. This document consolidates quantitative binding and degradation data, provides detailed experimental protocols for foundational assays, and visually maps the critical pathways and workflows, serving as a comprehensive resource for professionals in pharmacology and drug development.

A Dual Legacy: From Sedative to Targeted Therapy

First synthesized in 1954, thalidomide was marketed as a safe, non-addictive sedative and an effective treatment for morning sickness in pregnant women.[1] This perception shattered in the early 1960s when it was linked to a global tragedy of severe congenital malformations, most notably phocomelia (limb malformations).[1][2] The drug was promptly withdrawn. Decades later, research uncovered its potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for treating erythema nodosum leprosum and, significantly, multiple myeloma.[1][3] This clinical success ignited a decades-long quest to understand the molecular basis for both its therapeutic efficacy and its tragic teratogenicity. For over 50 years, the direct target of thalidomide remained one of pharmacology's greatest mysteries.

The Breakthrough: Identification of Cereblon (CRBN)

The mystery was solved in 2010 when the laboratories of Hiroshi Handa and Takumi Ito identified Cereblon (CRBN) as the primary and direct thalidomide-binding protein.[4][5] This seminal discovery was not the result of traditional target-based screening but of a meticulous affinity-based proteomic approach.

The researchers synthesized a thalidomide derivative that was covalently attached to ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads.[6][7] These "bait-functionalized" beads were incubated with cell extracts, allowing for the specific capture of proteins that physically interact with the drug. Subsequent elution and mass spectrometry analysis consistently identified two proteins: CRBN and its binding partner, Damaged DNA-Binding Protein 1 (DDB1).[6][8][9]

Further investigation revealed that CRBN is a substrate receptor for a Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4^CRBN^ complex, which also includes Cullin 4 (CUL4A) and Ring-Box Protein 1 (RBX1/Roc1).[1][4] This discovery provided the crucial mechanistic framework: thalidomide was not a classical enzyme inhibitor but a modulator of the ubiquitin-proteasome system.

Mechanism of Action: The Molecular Glue Hypothesis

The identification of CRBN as part of an E3 ligase complex led to the "molecular glue" hypothesis, which has since been substantiated by extensive structural and functional studies.[10] Thalidomide and its derivatives, now known as immunomodulatory imide drugs (IMiDs), bind to a specific pocket within CRBN.[11] This binding does not inhibit the ligase; instead, it allosterically modifies the substrate-binding surface of CRBN.

This altered surface gains the ability to recognize and bind proteins that are not endogenous substrates of CRBN. These newly recruited proteins are termed "neosubstrates."[11] Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[7]

The specific neosubstrates degraded depend on the precise chemical structure of the IMiD, explaining the different therapeutic and toxicity profiles of thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931).

-

Anti-Myeloma Effects: The therapeutic efficacy of lenalidomide and pomalidomide in multiple myeloma is primarily driven by the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[6][12]

-

Teratogenic Effects: The devastating birth defects are largely attributed to the degradation of key developmental proteins, including Sal-like protein 4 (SALL4) and p63.[4][13][14]

Quantitative Data

The affinity of thalidomide and its analogs for CRBN is a critical determinant of their activity. Likewise, the efficiency with which they induce the degradation of specific neosubstrates dictates their therapeutic window and toxicity.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

This table summarizes the equilibrium dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for key IMiDs. Lower values indicate higher binding affinity.

| Compound | Assay Method | Binding Constant (Kd / IC50) | Key Reference(s) |

| Thalidomide (Racemic) | Competitive Fluorescence | Ki: ~249 nM | [15] |

| TR-FRET | IC50: 22.4 nM | [13] | |

| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | [13] |

| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | [13] |

| Lenalidomide | Competitive Fluorescence | Ki: ~178 nM | [15] |

| Isothermal Titration Calorimetry (ITC) | Kd: 0.64 µM (640 nM) | [4] | |

| TR-FRET | IC50: 8.9 nM | [13] | |

| Pomalidomide | Competitive Fluorescence | Ki: ~157 nM | [15] |

| Fluorescence Polarization | IC50: 153.9 nM | [16] | |

| TR-FRET | IC50: 6.4 nM | [13] |

Note: Binding affinities can vary based on the specific assay conditions, protein constructs (e.g., full-length CRBN-DDB1 vs. truncated domains), and assay format (direct vs. competitive).[6]

Table 2: Neosubstrate Degradation Efficiency

This table provides representative half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. Lower DC50 values indicate greater potency.

| Compound | Neosubstrate | Cell Line | DC50 | Dmax (%) | Key Reference(s) |

| Pomalidomide | IKZF1 | MM.1S | 292.9 nM | 75.1 | [17] |

| Pomalidomide | IKZF3 | MM.1S | 664.3 nM | 64.1 | [17] |

| Lenalidomide | Ikaros (IKZF1) | MM1S | ~1 µM (Estimated) | >90 | [18] |

| Lenalidomide | Aiolos (IKZF3) | MM1S | ~1 µM (Estimated) | >80 | [18] |

| Thalidomide | SALL4 | H9 hESC | Dose-dependent | >75 (at 10 µM) | [2][14] |

Note: Degradation efficiencies are highly dependent on the cell line, treatment duration, and specific experimental protocol.

Key Experimental Protocols

The following protocols provide a framework for the fundamental assays used to characterize the interaction between IMiDs and CRBN and their functional consequences.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics (ka, kd) and affinity (Kd).

Objective: To determine the on-rate, off-rate, and equilibrium dissociation constant of an IMiD binding to immobilized CRBN.

Methodology:

-

Chip Preparation: Covalently immobilize purified recombinant human CRBN (typically as a more stable complex with DDB1) onto a sensor chip (e.g., CM5) surface via amine coupling. A reference flow cell is prepared for background subtraction.[6]

-

Analyte Preparation: Prepare a series of dilutions of the test compound (e.g., thalidomide) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range spans from 0.1x to 10x the expected Kd.

-

Binding Analysis:

-

Association: Inject the analyte solutions sequentially over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min) and monitor the binding response in Resonance Units (RU) in real-time.

-

Dissociation: Flow the running buffer over the chip to monitor the dissociation of the analyte from the immobilized CRBN.

-

-

Regeneration: If required, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound analyte.

-

Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry 'n', enthalpy ΔH).

Objective: To determine the thermodynamic parameters of an IMiD binding to CRBN in solution.

Methodology:

-

Sample Preparation:

-

Express and purify recombinant human CRBN-DDB1 complex.

-

Extensively dialyze the protein against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure precise buffer matching.[6]

-

Dissolve the IMiD ligand in the final dialysis buffer. Degas both protein and ligand solutions immediately before use.[19]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the CRBN solution (e.g., 20-50 µM) into the sample cell.

-

Load the ligand solution (typically 10-fold higher concentration, e.g., 200-500 µM) into the injection syringe.[20]

-

-

Titration: Perform a series of small, timed injections (e.g., 2 µL) of the ligand into the protein solution while stirring. The heat change after each injection is measured relative to a reference cell.

-

Control Experiment: Perform an identical titration by injecting the ligand into buffer alone to determine the heat of dilution, which is subtracted from the experimental data.[21]

-

Data Analysis: Integrate the raw heat flow peaks for each injection. Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, and ΔH.

Western Blotting for Neosubstrate Degradation

Western blotting is a widely used technique to quantify changes in the abundance of a specific protein in cell lysates.

Objective: To measure the dose- and time-dependent degradation of a neosubstrate (e.g., IKZF1, SALL4) following IMiD treatment.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MM.1S for IKZF1, H9 hESC for SALL4) and grow to 70-80% confluency. Treat cells with various concentrations of the IMiD (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 1, 3, 6, 24 hours).[18]

-

Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1 or anti-SALL4) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

Quantify band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle-treated control.[22]

-

Conclusion and Future Outlook

The discovery of CRBN as the direct target of thalidomide was a landmark achievement that not only solved a 50-year-old pharmaceutical mystery but also launched an entirely new field of targeted protein degradation. It transformed our understanding of thalidomide from a drug with pleiotropic effects to a specific modulator of the CRL4^CRBN^ E3 ubiquitin ligase. This mechanistic insight has enabled the development of second-generation IMiDs and has provided the foundational blueprint for Proteolysis-Targeting Chimeras (PROTACs), which leverage the thalidomide scaffold to recruit CRBN to degrade previously "undruggable" proteins. The history of thalidomide and CRBN is a powerful testament to how rigorous basic science can turn a historic tragedy into a platform for therapeutic innovation, with a profound and lasting impact on drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bastiani.biology.utah.edu [bastiani.biology.utah.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 22. benchchem.com [benchchem.com]

The PROTAC Mechanism of Action: A Catalytic Cycle

An In-depth Technical Guide to the Core Components of PROTAC Molecules

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to an event-driven mechanism of targeted protein elimination.[1][2] By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs can selectively eradicate disease-causing proteins, including those previously considered "undruggable".[1][3] This technical guide provides a comprehensive exploration of the core components of PROTAC molecules, offering insights into their design, function, and evaluation for researchers, scientists, and drug development professionals.

PROTACs are heterobifunctional molecules engineered to act as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule is then released and can participate in subsequent degradation cycles, functioning in a catalytic manner.[1][4]

The process unfolds in several key steps:

-

Binding Events : The PROTAC molecule first enters the cell and can form a binary complex with either the protein of interest (POI) or the E3 ligase.[5]

-

Ternary Complex Formation : The initial binary complex then recruits the other protein, forming a crucial POI-PROTAC-E3 ligase ternary complex.[6][7] The stability and geometry of this complex are critical for effective degradation.[2]

-

Ubiquitination : Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to surface lysine (B10760008) residues on the POI.[1]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[7]

-

Recycling : The PROTAC is released to bind to another POI molecule, enabling its catalytic action.[1][8]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Core Components of a PROTAC Molecule

A PROTAC molecule is comprised of three distinct chemical moieties: a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[6][9][10] The rational design and optimization of each component are essential for developing a potent and selective degrader.[2]

Protein of Interest (POI) Ligand (The "Warhead")

The POI ligand provides specificity, guiding the PROTAC to the target protein intended for degradation.[2][10]

-

Function : This component selectively binds to the target protein.[] Unlike traditional inhibitors that must bind to a functionally active site, PROTACs can utilize ligands that bind to any accessible pocket on the POI, significantly expanding the range of targetable proteins.[2][3]

-

Design Considerations :

-

Specificity and Affinity : High specificity is crucial to minimize off-target degradation.[] While high affinity can be beneficial, it is not always a prerequisite for potent degradation, as the overall efficacy is also driven by the stability of the ternary complex.[12]

-

Exit Vector : The point of attachment for the linker (the "exit vector") must be carefully chosen. It should be a solvent-exposed region that does not disrupt the ligand's binding to the POI.[4]

-

Table 1: Examples of Target Proteins and Their Ligands Used in PROTACs

| Target Protein Family | Example Ligand | PROTAC Application |

|---|---|---|

| Kinases (e.g., BTK, KRAS) | Dasatinib, KRAS G12D inhibitors | Oncology[1][13] |

| Transcription Factors (e.g., STAT3) | SI-109 | Oncology[13] |

| Nuclear Receptors (e.g., AR, ER) | Enzalutamide, Fulvestrant | Prostate and Breast Cancer[7][14] |

| Epigenetic Proteins (e.g., BETs, HDAC6) | JQ1, HDAC6 ligands | Oncology, Inflammation[7][13] |

E3 Ubiquitin Ligase Ligand (The "Anchor")

This moiety engages an E3 ubiquitin ligase, a key enzyme in the UPS. While over 600 E3 ligases are encoded in the human genome, only a handful have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[2][15]

-

Function : The E3 ligase ligand recruits the cellular degradation machinery to the target protein.[10] The choice of E3 ligase can influence the degradation efficiency, substrate scope, and potential for tissue-specific effects.[15]

-

Commonly Used E3 Ligases and Ligands :

-

Cereblon (CRBN) : Recruited by immunomodulatory drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide.[2] CRBN-based PROTACs are the most common in clinical development.[14]

-

Von Hippel-Lindau (VHL) : Engaged by ligands that mimic the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).[2][16]

-

Mouse Double Minute 2 (MDM2) : Ligands are often based on the Nutlin scaffold. MDM2 is frequently used for cancer-related targets as it degrades the tumor suppressor p53.[15]

-

Inhibitor of Apoptosis Proteins (IAPs) : Recruited by bestatin-based ligands.[15]

-

Table 2: Common E3 Ligases and Corresponding Ligands for PROTACs

| E3 Ubiquitin Ligase | Ligand Class | Example Ligands |

|---|---|---|

| Cereblon (CRBN) | Immunomodulatory Drugs (IMiDs) | Thalidomide, Pomalidomide[2] |

| Von Hippel-Lindau (VHL) | HIF-1α Mimetics | VHL Ligand (unnamed in sources)[2][14] |

| MDM2 | Nutlin-based | Nutlin-3a[6][15] |

| cIAP1 | Bestatin-based | Bestatin[15][16] |

| Keap1 | Nrf2 activators | Bardoxolone[17] |

| RNF114 | Covalent binders | (Unnamed in sources)[6] |

The Linker

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity.[9] Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[2][]

-

Function : The linker connects the warhead and the anchor, controlling the spatial orientation of the two bound proteins.[10][] This orientation is crucial for facilitating favorable protein-protein interactions that stabilize the ternary complex, a phenomenon known as positive cooperativity.[9]

-

Design Considerations :

-

Length : The optimal length must be empirically determined for each POI-E3 ligase pair. A linker that is too short may cause steric clashes, while one that is too long can lead to unproductive binding modes and an increase in the "hook effect," where high PROTAC concentrations favor binary complexes over the productive ternary complex.[9][19]

-

Composition : The most common linker motifs are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains, which can improve solubility.[4][20]

-

Rigidity : Introducing rigid elements (e.g., aromatic rings) can pre-organize the PROTAC into a favorable conformation, potentially improving potency and selectivity.[9][]

-

Attachment Points : Altering the linker's attachment point on either ligand can dramatically impact the geometry of the ternary complex and, consequently, degradation efficiency.[4]

-

Caption: The tripartite structure of a PROTAC molecule.

Quantitative Evaluation of PROTAC Performance

The efficacy of a PROTAC is assessed using several key quantitative metrics that describe its ability to induce protein degradation.

-

DC₅₀ : The concentration of a PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ : The maximum percentage of protein degradation achievable with a given PROTAC.

-

Binding Affinity (K , IC₅₀) : Measures the strength of binding of the PROTAC to the POI and the E3 ligase individually (binary affinity) and as a ternary complex.

-

Pharmacokinetics (PK) : Describes the absorption, distribution, metabolism, and excretion of the PROTAC, which are critical for in vivo efficacy.[21] PROTACs often have high molecular weights and other properties that can challenge oral bioavailability.[21][22]

Table 3: Example Quantitative Data for Published PROTACs

| PROTAC Name | Target POI | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line |

|---|---|---|---|---|---|

| ARV-110 | Androgen Receptor (AR) | CRBN | ~1 nM | >95% | VCaP |

| ARV-471 | Estrogen Receptor (ER) | CRBN | <1 nM | >90% | MCF7 |

| dBET1 | BRD4 | CRBN | 4.3 nM | >98% | 22Rv1 |

| DT2216 | BCL-XL | VHL | 25 nM | >95% | MOLT-4 |

| CDDO-JQ1 | BRD4 | KEAP1 | (Dose-dependent) | >80% | 231MFP |

(Note: Data are approximate values compiled from various sources for illustrative purposes and may vary based on experimental conditions.)[7][14][17]

Experimental Protocols for PROTAC Characterization

A tiered approach, progressing from biochemical assays to complex cellular and in vivo studies, is essential for characterizing a novel PROTAC.[23]

Caption: A general experimental workflow for the evaluation of PROTAC molecules.[23]

Ternary Complex Formation Assays

These assays confirm that the PROTAC can successfully bridge the POI and E3 ligase.[23]

-

Methodology: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

-

Reagents : Tagged POI (e.g., His-tag), tagged E3 ligase (e.g., GST-tag), PROTAC compound, and fluorescently labeled anti-tag antibodies (e.g., anti-His-Europium, anti-GST-APC).

-

Procedure : In a microplate, combine the PROTAC, tagged POI, tagged E3 ligase, and the labeled antibodies.

-

Incubation : Incubate at room temperature for 1-4 hours, protected from light.

-

Data Acquisition : Read the plate using a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Analysis : An increase in the TR-FRET ratio (Acceptor/Donor) indicates the proximity of the two proteins, confirming ternary complex formation.[23]

-

Protein Degradation Assays

These assays quantify the primary outcome of PROTAC action: the reduction in POI levels.[]

-

Methodology: Western Blot

-

Cell Culture and Treatment : Plate cells and treat with a dose-response curve of the PROTAC or a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis : Harvest and lyse the cells to extract total protein.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.

-

Detection : Use a labeled secondary antibody and a chemiluminescent or fluorescent substrate to visualize the protein bands.

-

Analysis : Quantify band intensity using densitometry. The reduction in the POI band intensity relative to the loading control and vehicle-treated samples indicates the level of degradation.[23]

-

Cellular Phenotype Assays

These assays determine if the degradation of the POI leads to the desired biological outcome.[23]

-

Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating : Seed cells in an opaque-walled multi-well plate.

-

Treatment : Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Assay Procedure : Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Incubation : Incubate briefly to stabilize the signal.

-

Data Acquisition : Measure luminescence using a plate reader.

-

Analysis : A decrease in luminescence in PROTAC-treated wells compared to controls indicates reduced cell viability, which may be a desired outcome in cancer therapy.

-

Conclusion

The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, provides a versatile platform for targeted protein degradation.[5][10] Each component plays a critical and interconnected role in the molecule's overall efficacy, selectivity, and drug-like properties. A deep understanding of these components, coupled with a robust suite of biochemical and cellular assays, is fundamental to the rational design and development of this transformative class of therapeutics. As research continues to expand the repertoire of available E3 ligase ligands and refine linker design principles, the therapeutic potential of PROTACs will undoubtedly continue to grow.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. benchchem.com [benchchem.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. portlandpress.com [portlandpress.com]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. labinsights.nl [labinsights.nl]

- 12. Structure-based PROTAC Design | Protein Degradation with New Chemical Modalities | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 15. precisepeg.com [precisepeg.com]

- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of PROTACs Using Thalidomide-4-NH-PEG1-COOH TFA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the building block Thalidomide-4-NH-PEG1-COOH TFA. This reagent is a crucial component for researchers engaged in the field of targeted protein degradation, offering a streamlined approach to the creation of novel therapeutics. By incorporating the well-established Cereblon (CRBN) E3 ligase ligand, thalidomide, with a flexible PEG linker terminating in a carboxylic acid, this building block is primed for conjugation to a ligand targeting a specific protein of interest (POI).[1][2]

Principle and Mechanism of Action

PROTACs are heterobifunctional molecules that function by inducing the selective degradation of target proteins through the cell's ubiquitin-proteasome system.[3] A PROTAC synthesized using Thalidomide-4-NH-PEG1-COOH operates by forming a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ubiquitin ligase complex.[2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in further catalytic cycles of degradation.[2]

Experimental Protocols

The primary application of this compound is its conjugation to a ligand for a protein of interest (POI) that contains a suitable nucleophile, typically a primary or secondary amine. The resulting amide bond is stable and effectively links the two ends of the PROTAC.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol outlines the coupling of the carboxylic acid group of Thalidomide-4-NH-PEG1-COOH with a primary or secondary amine on the POI ligand using standard amide coupling reagents.

Materials and Reagents:

-

This compound

-

POI ligand with an amine functional group

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et3N)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reaction vessel and stirring apparatus

-

Analytical and preparative HPLC

-

Mass spectrometer (MS) and NMR for characterization

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.[4]

-

Addition of Coupling Reagents: To the stirring solution, add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 3.0 equivalents).[4]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 4-12 hours.[3]

-

Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and the consumption of starting materials.[4]

-

Workup and Purification: Upon completion, quench the reaction with water. Purify the crude product directly by preparative reverse-phase HPLC to obtain the final PROTAC.[5]

-

Characterization: Lyophilize the pure fractions to yield the final PROTAC as a solid. Confirm the identity and purity of the final compound by high-resolution mass spectrometry (HRMS), analytical HPLC, and NMR.[5]

Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blotting

This protocol is a widely used method to quantify the levels of a target protein in cells following treatment with a synthesized PROTAC.[6]

Materials and Reagents:

-

Cells expressing the target protein of interest

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Ice-cold PBS

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or a DMSO-only vehicle control for the desired time (e.g., 24 hours).[3]

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.[3]

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for loading by adding Laemmli buffer and heating. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[2]

-

Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Visualization and Analysis: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.[2]

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide a summary of representative quantitative data for thalidomide-based PROTACs targeting various proteins, illustrating the expected potency.

Table 1: Representative Degradation Efficiency of Thalidomide-Based PROTACs

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC A | BRD4 | HeLa | 15 | >95 |

| PROTAC B | BTK | MOLM-14 | 5 | >90 |

| PROTAC C | ERRα | MCF-7 | 25 | ~85 |

| PROTAC D | RIPK2 | THP-1 | 8 | >90 |

Note: Data is compiled from various studies for illustrative purposes. Experimental conditions may vary.[7]

Table 2: Comparison of Linker Composition on BRD4-Targeting PROTACs

| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) |

| PROTAC with 0 PEG units | Alkyl | <500 | >90 |

| PROTAC with 1 PEG unit | PEG | >5000 | ~50 |

| PROTAC with 2 PEG units | PEG | <500 | >90 |

Note: This table illustrates the significant impact of linker composition and length on the degradation efficiency of thalidomide-based PROTACs.[6]

Conclusion

This compound is a versatile and valuable building block for the efficient construction of PROTAC libraries. Its pre-functionalized nature streamlines the synthetic process, allowing researchers to rapidly generate and screen a diverse range of PROTACs against various proteins of interest. The protocols outlined in this document provide a robust framework for the synthesis and evaluation of these novel protein degraders, accelerating the discovery of new therapeutics.

References

Application Notes and Protocols for Conjugating a Protein of Interest to Thalidomide-4-NH-PEG1-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's ubiquitin-proteasome system to selectively degrade proteins implicated in disease.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its derivatives are effective E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1]

This document provides detailed protocols for the conjugation of a protein of interest (POI) ligand to Thalidomide-4-NH-PEG1-COOH. This linker-ligand construct incorporates the thalidomide moiety for CRBN recruitment and a single-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid, which is ready for conjugation to a POI ligand.[2][3] The PEG linker can enhance the aqueous solubility of the resulting PROTAC molecule.[1] The most common conjugation strategy for this purpose is the formation of a stable amide bond between the carboxylic acid of the thalidomide linker and a primary amine (e.g., a lysine (B10760008) residue) on the POI ligand, often facilitated by carbodiimide (B86325) chemistry.[4][]

Mechanism of Action: Thalidomide-Based PROTACs

Thalidomide-based PROTACs induce the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex.[1][6] This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the proteasome.

Caption: Mechanism of action for a Thalidomide-based PROTAC.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol describes the conjugation of the carboxyl group on Thalidomide-4-NH-PEG1-COOH to a primary amine on the POI ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7][8][9] This two-step method first activates the carboxyl group with EDC and NHS to form a more stable NHS ester, which then reacts with the amine-containing POI ligand.[8][10]

Materials:

-

Thalidomide-4-NH-PEG1-COOH

-

Protein of Interest (POI) with an available primary amine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[8]

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0. (Amine-free, e.g., no Tris).[8]

-

Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.[8]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns for purification

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Thalidomide-4-NH-PEG1-COOH in anhydrous DMF or DMSO (e.g., 50 mM).

-

Dissolve the POI in the Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of Thalidomide-4-NH-PEG1-COOH:

-

In a microcentrifuge tube, combine Thalidomide-4-NH-PEG1-COOH with a molar excess of EDC and NHS. A typical starting molar ratio is 1:5:10 (Thalidomide-linker : EDC : NHS).

-

The reaction volume should be kept small, and the final concentration of the thalidomide linker should be in the millimolar range.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Protein of Interest:

-

Add the activated thalidomide-linker solution to the POI solution. The molar ratio of the activated linker to the POI can be varied to optimize the degree of labeling, with a starting point of 10:1 to 20:1 being common.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[7]

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

Caption: General workflow for EDC/NHS-mediated protein conjugation.

Characterization of the Protein-Ligand Conjugate

Protocol 2: SDS-PAGE Analysis